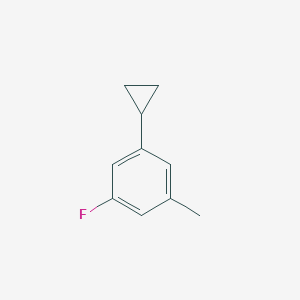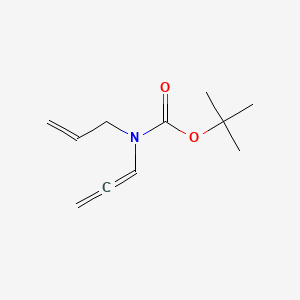
N-Allyl-N-Boc-propa-1,2-dien-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allyl-N-Boc-propa-1,2-dien-1-amine is a versatile organic compound used in various fields of chemical research and industry. The compound features an allyl group, a Boc (tert-butoxycarbonyl) protecting group, and a propa-1,2-dien-1-amine moiety. This unique structure makes it a valuable building block in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-Boc-propa-1,2-dien-1-amine typically involves the following steps:
Protection of the amine group: The amine group is protected using a Boc protecting group. This is achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
Allylation: The protected amine is then subjected to allylation using an allyl halide (e.g., allyl bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of the propa-1,2-dien-1-amine moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing waste and production costs.
化学反応の分析
Types of Reactions
N-Allyl-N-Boc-propa-1,2-dien-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc protecting group can be replaced with other functional groups.
Oxidation and Reduction: The allyl and propa-1,2-dien-1-amine moieties can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) are typically used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alkanes or alcohols.
科学的研究の応用
N-Allyl-N-Boc-propa-1,2-dien-1-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes and receptors.
Medicine: It is employed in the synthesis of potential drug candidates for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of N-Allyl-N-Boc-propa-1,2-dien-1-amine involves its interaction with molecular targets through its functional groups. The allyl and propa-1,2-dien-1-amine moieties can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the activity of enzymes, receptors, and other biological molecules, thereby exerting the compound’s effects .
類似化合物との比較
N-Allyl-N-Boc-propa-1,2-dien-1-amine can be compared with other similar compounds, such as:
N-Allyl-N-Boc-prop-2-en-1-amine: This compound has a similar structure but lacks the propa-1,2-dien-1-amine moiety, making it less versatile in certain reactions.
N-Allyl-N-Boc-prop-1-en-1-amine: This compound also lacks the propa-1,2-dien-1-amine moiety and has different reactivity and applications.
N-Allyl-N-Boc-prop-1,2-dien-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
InChI |
InChI=1S/C11H17NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6,9H,1-2,8H2,3-5H3 |
InChIキー |
IFHFPDAWMJZKAB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CC=C)C=C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


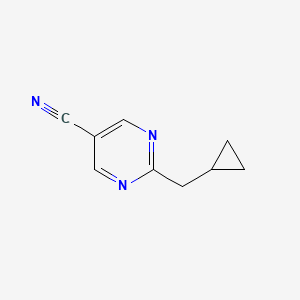
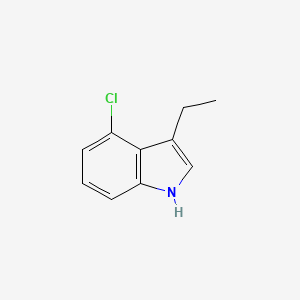
![(S)-1-Cbz-4-[(1-Boc-3-piperidyl)methyl]piperazine](/img/structure/B13702668.png)
![6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13702678.png)
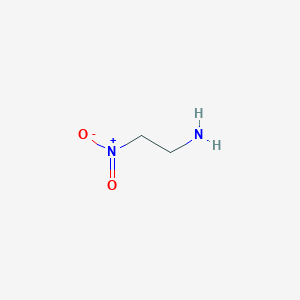
![2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile](/img/structure/B13702697.png)
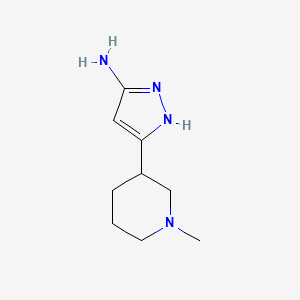
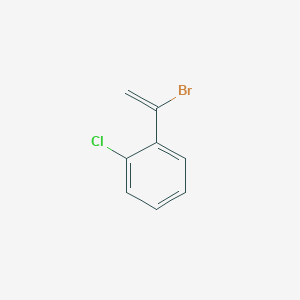
![6-[(Tert-butyloxycarbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylic acid benzyl ester](/img/structure/B13702709.png)
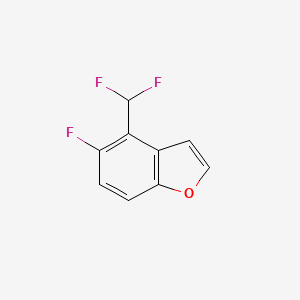
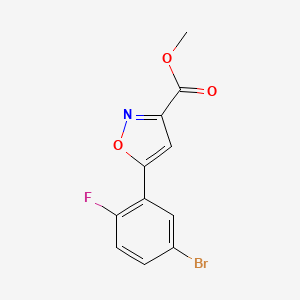
![1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13702735.png)
![7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13702737.png)
